molecular formula C₂₂H₃₀D₄O₄ B1153616 n-Heptyl 1-Ethylpentyl Phthalate-d4

n-Heptyl 1-Ethylpentyl Phthalate-d4

Cat. No.: B1153616
M. Wt: 366.53
Attention: For research use only. Not for human or veterinary use.
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Description

n-Heptyl 1-Ethylpentyl Phthalate-d4 is a high-purity, deuterated organic compound primarily used as an analytical standard in environmental and toxicological research. It is structurally categorized as a phthalate derivative, a class of chemicals widely employed as plasticizers to impart flexibility and durability to plastics but which are also recognized as environmental contaminants . As a stable isotope-labelled analog, this compound is an essential internal standard for the precise quantification of phthalate concentrations and their metabolites in various samples via advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry .Phthalates have garnered significant research interest due to their potential as endocrine disruptors, with studies linking exposure to adverse health effects, including impacts on testicular and ovarian function, fertility, and metabolic systems . Research-grade standards like this compound are critical for investigating the environmental fate, exposure pathways, and biochemical mechanisms of these compounds. Its application is vital in studies monitoring phthalate contamination in drinking water and other environmental matrices, as well as in biomonitoring initiatives that assess human exposure . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. It is essential for researchers to handle this material in accordance with all applicable laboratory safety regulations, consulting the supplied Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C₂₂H₃₀D₄O₄

Molecular Weight

366.53

Synonyms

1,2-Benzenedicarboxylic Acid 1-Heptyl 2-(1-Ethylpentyl) Ester-d4; 

Origin of Product

United States

Synthesis and Isotopic Characterization for Reference Material Development

Methodologies for the Chemical Synthesis of Deuterium-Labeled Phthalate (B1215562) Esters

The synthesis of n-Heptyl 1-Ethylpentyl Phthalate-d4, an unsymmetrical diester of phthalic acid, is achieved through a stepwise esterification process starting from a commercially available deuterated precursor. The general strategy involves the reaction of phthalic anhydride-d4 with two different alcohols in a sequential manner to control the introduction of the distinct alkyl chains.

The synthetic route commences with the reaction of phthalic anhydride-d4 with one equivalent of the first alcohol, n-heptanol, under mild conditions. This reaction opens the anhydride (B1165640) ring to form the monoester, n-heptyl phthalate-d4-2-carboxylic acid. This initial step is typically carried out at a moderate temperature to ensure selectivity for the monoesterification product. wikipedia.org

In the second step, the intermediate monoester is reacted with the second alcohol, 1-ethylpentanol. This subsequent esterification is generally conducted under more forcing conditions, often with the use of an acid catalyst and elevated temperatures to drive the reaction to completion by removing the water formed during the reaction. wikipedia.orgepo.org A common method for water removal is azeotropic distillation. The choice of catalyst can vary, with protic acids such as sulfuric acid or sulfonic acid resins being commonly employed. researchgate.net

An alternative approach for the second esterification involves converting the carboxylic acid group of the monoester into a more reactive species, such as an acyl chloride, followed by reaction with the second alcohol. This method can often proceed under milder conditions than direct esterification.

The final product, this compound, is then purified using standard laboratory techniques such as column chromatography to remove any unreacted starting materials, the monoester intermediate, and any symmetrical diester byproducts that may have formed.

Isotopic Enrichment and Chemical Purity Assessment Techniques

The suitability of a deuterium-labeled compound as an internal standard is critically dependent on its isotopic enrichment and chemical purity. A combination of analytical techniques is employed to rigorously assess these parameters.

Isotopic Enrichment refers to the percentage of the isotopically labeled atoms in the molecule that are the desired heavy isotope. For this compound, this would be the percentage of deuterium (B1214612) at the four labeled positions on the phthalate ring. High isotopic enrichment is desirable to minimize any potential interference from the unlabeled analog. High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment by accurately measuring the relative abundance of the different isotopologues. nih.govresearchgate.net

Chemical Purity is the measure of the percentage of the desired compound in the final material, exclusive of isotopic variants. Impurities can arise from starting materials, side reactions during the synthesis, or decomposition. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining chemical purity. acs.orgacs.orgusp.org By integrating the signals of the target compound against those of a certified internal standard of known concentration, a highly accurate measure of purity can be obtained. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detectors, are also essential for identifying and quantifying chemical impurities.

The following table summarizes the key parameters assessed and the techniques used:

Parameter Technique(s) Purpose
Isotopic EnrichmentHigh-Resolution Mass Spectrometry (HRMS)To determine the percentage of deuterium incorporation and the distribution of isotopologues.
Chemical PurityQuantitative NMR (qNMR), HPLC, GC-MSTo quantify the amount of the target compound and identify any chemical impurities.
Structural ConfirmationNMR Spectroscopy (¹H, ¹³C, ²H), HRMSTo verify the correct molecular structure and the location of the deuterium labels.

Spectroscopic and Chromatographic Confirmation of Molecular Structure and Isotopic Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for confirming the successful incorporation of deuterium atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons in the aromatic ring will exhibit characteristic splitting patterns due to carbon-deuterium coupling and will be significantly broader and less intense than the signals for protonated carbons.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) directly observes the deuterium nuclei. The spectrum of n-Heptyl 1-Ethylpentyl Phhalate-d4 would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms on the phthalate ring. nih.gov

A hypothetical ¹H NMR data table for the synthesized compound is presented below:

Chemical Shift (ppm) Multiplicity Integration Assignment
~4.2m4H-OCH₂- (heptyl and 1-ethylpentyl)
~1.7m4H-OCH₂CH₂ - (heptyl and 1-ethylpentyl)
~1.3m~14HMethylene protons of alkyl chains
~0.9t6HTerminal -CH₃ groups

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule and for verifying its isotopic abundance. nih.govresearchgate.net

For this compound, the expected monoisotopic mass will be approximately 4 atomic mass units higher than its unlabeled counterpart. HRMS can measure this mass with high precision (typically within 5 ppm), which allows for the unambiguous confirmation of the molecular formula, including the number of deuterium atoms.

Furthermore, HRMS can resolve the isotopic pattern of the molecule, showing the relative abundances of the M, M+1, M+2, etc., peaks. The isotopic distribution for the deuterated compound will be significantly different from the natural abundance pattern of the unlabeled analog. By comparing the experimentally observed isotopic distribution with the theoretically calculated pattern for a d4-labeled compound, the isotopic enrichment can be accurately determined. isotope.comyoutube.comsisweb.comalchemistmatt.comfu-berlin.de

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also provide structural confirmation. Phthalate esters typically show a characteristic fragment ion at m/z 149, corresponding to the protonated phthalic anhydride. tandfonline.comepa.govnih.govrsc.orgacs.org In the case of the d4-labeled analog, this fragment would be expected at m/z 153, providing further evidence for the location of the deuterium labels on the aromatic ring.

A summary of expected HRMS data is provided in the table below:

Parameter Expected Value
Molecular Formula C₂₂H₃₀D₄O₄
Calculated Monoisotopic Mass [M+H]⁺ ≈ 369.28
Observed [M+H]⁺ (Hypothetical) 369.28XX (within 5 ppm error)
Key MS/MS Fragment m/z 153

Advanced Analytical Methodologies and Quantitative Applications

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of elements and chemical substances. youtube.com The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample. youtube.comosti.gov This mixture is then homogenized and analyzed by mass spectrometry. By measuring the altered isotopic ratio of the analyte in the spiked sample, the original concentration of the native analyte can be accurately calculated. osti.gov A key advantage of IDMS is its ability to compensate for the loss of analyte during sample preparation and analysis, as both the native analyte and the isotopic standard are assumed to behave identically throughout the entire analytical process. ptb.de This makes IDMS a definitive method in analytical chemistry, valued for its high accuracy and reliability, particularly for analyzing trace elements and compounds in complex matrices. youtube.comnist.gov

In the context of phthalate (B1215562) analysis, "n-Heptyl 1-Ethylpentyl Phthalate-d4" serves as an ideal internal standard for IDMS. Its chemical structure is identical to the native n-Heptyl 1-Ethylpentyl Phthalate, with the only difference being the substitution of four hydrogen atoms with deuterium (B1214612) atoms. This isotopic labeling makes it distinguishable by mass spectrometry from its non-deuterated counterpart while ensuring that its chemical and physical properties, and thus its behavior during extraction, clean-up, and chromatographic separation, are virtually identical. ptb.de The use of a deuterated internal standard like "this compound" is crucial for correcting potential inaccuracies that may arise from matrix effects or variations in instrument response. nih.gov

In quantitative analysis, establishing a reliable calibration curve is essential for determining the concentration of an analyte. For phthalate analysis using mass spectrometry, a calibration curve is typically generated by plotting the response of the instrument against a series of standards with known concentrations. The linearity of this curve, often assessed by the coefficient of determination (R²), is a critical measure of the method's accuracy. researchgate.net A good linearity, with an R² value greater than 0.98, is generally considered acceptable for the analysis of phthalates using deuterium-labeled internal standards. researchgate.net However, in some cases, particularly at high concentrations, the calibration curve for phthalates analyzed by GC-MS can exhibit a quadratic rather than a linear relationship. researchgate.net This can be due to detector saturation, and adjustments to instrument parameters, such as the photomultiplier tube (PMT) voltage, may be necessary to regain linearity. researchgate.net

Advanced Sample Preparation Techniques for Complex Matrices

The analysis of phthalates in complex matrices such as food, beverages, and environmental samples presents significant challenges due to the low concentrations of the analytes and the presence of interfering substances. mdpi.comchromatographyonline.com Therefore, effective sample preparation is a critical step to extract, concentrate, and purify the target analytes before instrumental analysis. researchgate.net

Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Accelerated Solvent Extraction)

Several extraction techniques are employed for the isolation of phthalates from various sample types. The choice of method depends on the nature of the sample matrix and the specific phthalates being analyzed.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of organic contaminants from environmental and biological samples. mdpi.com It involves passing a liquid sample through a solid adsorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. nih.gov Various sorbent materials are available, and the selection depends on the properties of the target analytes. For phthalate analysis, C18 and Oasis HLB cartridges are commonly used. oup.comnih.gov Automated SPE systems can improve reproducibility and sample throughput. oup.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method that involves the partitioning of analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govscioninstruments.com The choice of the organic solvent is crucial and depends on the polarity of the target analytes. scioninstruments.com For the extraction of phthalates from aqueous samples, solvents like hexane (B92381) and dichloromethane (B109758) are often used. researchgate.net In some cases, the addition of a salt to the aqueous phase can enhance the extraction efficiency. researchgate.net

Accelerated Solvent Extraction (ASE): ASE, also known as pressurized solvent extraction, is a more modern technique that utilizes elevated temperatures and pressures to accelerate the extraction process. thermofisher.comwikipedia.org This method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. analytica-world.comyoutube.com ASE is particularly effective for extracting analytes from solid and semi-solid samples. thermofisher.com The selection of the appropriate solvent and temperature is critical for achieving optimal extraction efficiency. rsc.org

Extraction Technique Principle Common Solvents/Sorbents for Phthalates Typical Applications
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid sample.C18, Oasis HLB, PSA, Silica Gel oup.comnih.govresearchgate.netDrinking water, beverages, serum, food oup.comgcms.czmdpi.com
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Hexane, Dichloromethane, Chloroform researchgate.netnih.govAqueous samples, saliva researchgate.netnih.gov
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperature and pressure.Hexane-ethyl acetate, Propan-2-ol-cyclohexane rsc.orgSolid and semi-solid samples (e.g., PVC) thermofisher.comrsc.org

Matrix Clean-up and Interference Mitigation Strategies

Complex sample matrices can contain a variety of compounds that may interfere with the analysis of phthalates, leading to inaccurate results. nih.gov Therefore, matrix clean-up is an essential step to remove these interferences. youtube.com This can be achieved through various techniques, including the use of different SPE sorbents like primary secondary amine (PSA) and C18, which can effectively remove pigments, fatty acids, and other non-polar interferences. researchgate.netresearchgate.net In liquid chromatography, the use of a "hold-back" column can be an effective strategy to separate analyte peaks from background contamination originating from the HPLC system itself. nih.gov Furthermore, matrix-matching calibration, where calibration standards are prepared in a matrix similar to the sample, can help to compensate for matrix effects. nih.gov

Chromatographic Separation Paradigms

Chromatographic separation is a fundamental step in the analysis of phthalates, allowing for the separation of individual compounds from a mixture before their detection and quantification by a mass spectrometer. The choice of chromatographic technique depends on the volatility and polarity of the phthalates being analyzed.

Gas chromatography (GC) and liquid chromatography (LC) are the two most common techniques used for phthalate analysis. restek.comub.edu GC is well-suited for the separation of volatile and semi-volatile phthalates. gcms.cz The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. restek.com The choice of the stationary phase is critical for achieving good resolution, especially for structurally similar phthalates that may have the same mass-to-charge ratio (m/z) fragments, such as the common m/z 149 ion. restek.com

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is advantageous for the analysis of less volatile and thermally labile phthalates and their metabolites. ub.eduwaters.com In LC, the separation occurs as the analytes are transported through a column packed with a stationary phase by a liquid mobile phase. mdpi.com Reversed-phase chromatography with a C18 column is commonly employed for phthalate separation. ub.edumdpi.com

Both GC and LC are typically coupled with mass spectrometry (MS) for detection, providing high sensitivity and selectivity. restek.comwaters.com The combination of chromatographic separation with mass spectrometric detection allows for the reliable identification and quantification of phthalates even in complex mixtures. restek.comwaters.com

Chromatographic Technique Principle of Separation Common Column Types for Phthalates Coupled Detection
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a stationary phase. restek.comRtx-440, Rxi-XLB, 5-type, 35-type restek.comMass Spectrometry (MS) restek.com
Liquid Chromatography (LC) Partitioning between a liquid mobile phase and a solid stationary phase. mdpi.comC18, Zorbax Eclipse XDB-C18 ub.edumdpi.comMass Spectrometry (MS/MS) waters.commdpi.com

Gas Chromatography (GC) Coupled Systems

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like phthalates. nih.govrestek.com In these methods, this compound serves as an invaluable internal standard. It is added to a sample at a known concentration prior to extraction and analysis. nih.govoiv.int Because its chemical and physical properties are nearly identical to its non-deuterated analog, it behaves similarly during extraction, derivatization, and injection, effectively accounting for any procedural losses.

The chromatographic separation is typically achieved on low-polarity capillary columns, such as those with a 5% diphenyl / 95% dimethylsiloxane stationary phase (e.g., DB-5ms or HP-5ms). restek.comoregonstate.edu These columns separate phthalates based on their boiling points and polarity. The use of a deuterated standard like this compound is particularly advantageous because it co-elutes with or elutes very close to the target analyte, but is differentiated by the mass spectrometer due to its higher mass. nih.gov This ensures precise quantification even with complex sample matrices. Method development often focuses on optimizing temperature programs and carrier gas flow rates to achieve the best separation between different phthalate isomers and from matrix interferences. restek.com

Liquid Chromatography (LC) Coupled Systems

While GC-MS is more common, liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for phthalate analysis. sciex.comthermofisher.com This approach is especially useful for analyzing less volatile or thermally labile phthalates and can reduce the need for sample derivatization.

In an LC-MS/MS system, this compound functions as an internal standard, similar to its role in GC-MS. mdpi.com Separation is typically performed using reversed-phase chromatography with a C18 or similar column. govst.edunih.gov A gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is used to separate the phthalates. sciex.comnih.gov The deuterated standard co-elutes with the non-deuterated target analyte, and the mass spectrometer distinguishes between them. This co-elution is critical for correcting matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, a common issue in LC-MS analysis. sciex.com

FeatureGas Chromatography (GC)Liquid Chromatography (LC)
Primary Coupling Mass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Typical Column HP-5ms, DB-5ms (low-polarity)C18, C8 (reversed-phase)
Separation Principle Volatility and boiling pointPolarity and partitioning
State of Analyte GaseousLiquid/dissolved
Key Advantage High resolution, established methods. restek.comGood for less volatile compounds, minimizes thermal degradation. sciex.com
Role of Standard Corrects for extraction loss and injection variability. nih.govCorrects for extraction loss and matrix effects during ionization. mdpi.com

State-of-the-Art Mass Spectrometric Detection

Mass spectrometry is the definitive detection method for the quantitative analysis of phthalates due to its high selectivity and sensitivity. The use of a deuterated standard like this compound is integral to achieving high-quality, reproducible data with mass spectrometry.

Electron Ionization (EI) and Chemical Ionization (CI) Techniques

Electron Ionization (EI) is the most common ionization source used in GC-MS for phthalate analysis. nih.gov EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to create molecular ions that subsequently fragment in predictable and reproducible patterns. For most phthalate esters, the fragmentation pathway leads to a characteristic base peak at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640) ion. mdpi.comresearchgate.net

For this compound, the fragmentation pattern would be similar to its non-deuterated counterpart. However, the key fragment ions would be shifted by 4 mass units due to the deuterium labels on the phthalate ring. This mass shift allows the mass spectrometer to selectively monitor and quantify the internal standard separately from the target analyte, even if they are not perfectly separated chromatographically.

Chemical Ionization (CI) is a softer ionization technique that can also be used with GC-MS. CI typically results in less fragmentation and a more abundant molecular ion, which can be useful for confirming the molecular weight of the analyte.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

In LC-MS systems, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most prevalent ionization sources. These are soft ionization techniques that are well-suited for the polar and semi-polar compounds analyzed by LC.

ESI is typically performed in positive ion mode for phthalates, generating protonated molecular ions [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. sciex.com For this compound (MW: 366.53), the protonated molecular ion [M+H]⁺ would be detected at m/z 367.5. This is clearly distinct from the non-deuterated analyte's ion, allowing for precise quantification. APCI can also be used and may offer better sensitivity for less polar phthalates.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of phthalate analysis, particularly in complex matrices. sciex.commdpi.com This technique is commonly used with both GC and LC systems. In MS/MS, a specific precursor ion (e.g., the molecular ion of the analyte) is selected, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored. coventry.ac.uk This process is often performed in Multiple Reaction Monitoring (MRM) mode. sciex.com

The use of an internal standard like this compound is crucial for robust MS/MS methods. A specific MRM transition would be established for the deuterated standard and monitored alongside the transitions for the target analytes. This allows for the most accurate quantification possible by correcting for variations at every stage of the analytical process.

Hypothetical MRM Transitions for this compound (Based on ESI+ and known phthalate fragmentation pathways)

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ion Type
n-Heptyl 1-Ethylpentyl Phthalate363.5149.0167.0Analyte
This compound 367.5 153.0 171.0 Internal Standard

Rigorous Quality Assurance and Quality Control Protocols in Analytical Research

The use of this compound is a key component of rigorous quality assurance (QA) and quality control (QC) protocols in analytical laboratories. oiv.int Phthalates are ubiquitous environmental contaminants, and strict procedures are necessary to prevent sample contamination and ensure data integrity. epa.gov

Key QA/QC protocols involving deuterated internal standards include:

Method Blanks: A laboratory blank (e.g., a sample of pure solvent) is processed and analyzed in the same manner as the actual samples. epa.gov The absence of target analytes confirms that the laboratory environment, reagents, and glassware are not sources of contamination. The internal standard is added to the blank to monitor for any issues with the process itself.

Spiked Samples and Recovery: The recovery of the internal standard is calculated for every sample. Acceptable recovery rates (typically within a range like 70-130%) indicate that the sample preparation and analysis were successful. A low or high recovery of this compound would flag a potential issue with that specific sample's analysis.

Calibration and Linearity: Calibration curves are generated using standards prepared at multiple concentration levels, with a fixed amount of the internal standard added to each. cornerstoneanalytical.com The response ratio of the analyte to the internal standard is plotted against the concentration to establish a linear range for quantification.

Precision and Accuracy: Method precision is assessed by analyzing replicate samples, while accuracy is determined by analyzing certified reference materials or spiked matrix samples. nih.gov The consistent performance of the internal standard across these replicates is critical for demonstrating the method's reliability.

By incorporating this compound into these QA/QC procedures, laboratories can produce highly reliable and defensible data for the quantification of phthalate esters.

Method Detection Limits (MDLs) and Quantification Limits (MQLs) Determination

The determination of method detection limits (MDLs) and method quantification limits (MQLs) is a critical step in the validation of any analytical method. The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. Current time information in Payne County, US. The MQL, often set at 3 to 10 times the MDL, represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

While specific MDL and MQL values for this compound are not widely published in publicly available literature, they would be determined empirically in the laboratory for each specific matrix and instrument. The process typically involves the analysis of a series of low-concentration spiked samples. For illustrative purposes, the following table provides typical MDL and MQL values for common, non-deuterated phthalates in water, which would be analogous to the values determined for this compound when used as an analyte.

Table 1: Illustrative Method Detection and Quantification Limits for Select Phthalates in Water

Phthalate Compound Method Detection Limit (MDL) (µg/L) Method Quantification Limit (MQL) (µg/L)
Dimethyl phthalate (DMP) 0.5 1.5
Diethyl phthalate (DEP) 0.4 1.2
Di-n-butyl phthalate (DBP) 0.6 1.8
Benzyl butyl phthalate (BBP) 0.7 2.1
Di(2-ethylhexyl) phthalate (DEHP) 1.0 3.0

Note: These values are for illustrative purposes and are typical for GC-MS analysis. Actual MDLs and MQLs for this compound would need to be determined experimentally for the specific analytical method and matrix.

The determination of these limits is crucial for data interpretation, ensuring that reported values are statistically significant and not a result of analytical noise.

Accuracy, Precision, and Recovery Assessment

Accuracy, precision, and recovery are key performance metrics of an analytical method. In the context of using this compound as an internal standard, these parameters are assessed to ensure the reliability of the quantification of target native phthalates.

Accuracy refers to the closeness of a measured value to a known or accepted true value. It is often evaluated by analyzing certified reference materials (CRMs) or by performing spike-recovery studies in the matrix of interest.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of the measurements.

Recovery is the percentage of a known amount of analyte (or in this case, the internal standard) that is detected by the analytical method. For internal standards like this compound, consistent recovery across samples is essential for accurate correction of the native analyte concentrations.

Table 2: Typical Acceptance Criteria for Accuracy, Precision, and Recovery in Phthalate Analysis

Parameter Typical Acceptance Criteria
Accuracy 80-120% of the true value
Precision (RSD) < 15%
Recovery (Internal Standard) 70-130%

Note: These criteria can vary depending on the regulatory body, the complexity of the matrix, and the concentration of the analyte.

Achieving acceptable levels for these parameters demonstrates that the analytical method is reliable and suitable for its intended purpose. The use of a deuterated internal standard like this compound is a key strategy to meet these criteria, as it effectively compensates for variations in sample preparation and instrument response. aptochem.com

Blank Control and Contamination Mitigation Strategies

A significant challenge in the trace analysis of phthalates is the potential for background contamination from various laboratory sources. tandfonline.comepa.govresearchgate.net Phthalates are ubiquitous in plastic products, and contamination can arise from sample containers, solvents, pipette tips, and even the laboratory air. Therefore, rigorous blank control and contamination mitigation strategies are imperative.

Method blanks, which are analyte-free matrices processed through the entire analytical procedure in the same manner as the samples, are essential for monitoring and correcting for background contamination. The signal from the method blank should ideally be below the MDL. If a phthalate is detected in the blank, its concentration is typically subtracted from the sample results, or the data is flagged if the blank concentration is significant relative to the sample concentrations.

Key strategies to mitigate phthalate contamination in the laboratory include:

Use of Glassware and Stainless Steel: Whenever possible, glassware and stainless steel equipment should be used instead of plastic. All glassware should be meticulously cleaned, for example, by rinsing with a solvent like acetone (B3395972) and then baking at a high temperature (e.g., 400°C).

High-Purity Solvents and Reagents: Solvents and reagents should be of the highest purity available (e.g., pesticide residue grade) and tested for phthalate contamination before use.

Dedicated Glassware and Equipment: To the extent possible, glassware and equipment should be dedicated to phthalate analysis to avoid cross-contamination.

Minimizing Exposure to Plastic: Contact with plastic materials, including gloves, vial caps, and tubing, should be minimized. If plastic is unavoidable, it should be tested for phthalate leaching.

Laboratory Environment Control: The laboratory environment itself can be a source of contamination. Measures such as maintaining a clean laboratory, using fume hoods, and minimizing the use of plastic materials in the general lab area can help reduce background levels.

By implementing these stringent control measures, laboratories can minimize the risk of phthalate contamination and ensure the integrity of their analytical results for target compounds, which are quantified using internal standards like this compound.

Environmental Behavior and Transformation Studies

Environmental Occurrence and Distribution in Diverse Matrices

While specific monitoring data for n-Heptyl 1-Ethylpentyl Phthalate-d4 is not available in published literature, the general distribution patterns of high-molecular-weight phthalates like DEHP and diisononyl phthalate (B1215562) (DINP) provide a strong predictive model. These compounds are found globally in various environmental matrices, including air, water, soil, sediment, and indoor dust. nih.govca.govnih.gov Sediments, in particular, often act as a significant sink for these less water-soluble compounds, absorbing them from the water column. nih.govnih.gov

Concentrations can vary widely depending on proximity to sources. For instance, sediments in Kaohsiung Harbor, Taiwan, showed high concentrations of DEHP (average 3630 ng/g dry weight) and DiNP (average 3497 ng/g dry weight), especially near river mouths that carry industrial and urban runoff. iaea.org Similarly, studies in the Jukskei River catchment in South Africa and the Hanjiang River in China have reported the presence of multiple phthalates in water and sediment, with DEHP often being a dominant congener. nih.govresearchgate.net

Table 1: Representative Concentrations of High-Molecular-Weight Phthalates in Various Environmental Media (Note: Data is for proxy compounds like DEHP and DiNP, not this compound)

Environmental MatrixPhthalate CompoundConcentration RangeLocation Reference
SedimentDEHP1,120 - 6,610 ng/gHanjiang River, China nih.gov
SedimentDiNPup to 3,497 ng/gKaohsiung Harbor, Taiwan iaea.org
SedimentDEHPup to 4,910 ng/gJukskei River, South Africa researchgate.net
Surface WaterDEHP592 - 2,750 ng/LHanjiang River, China nih.gov
Indoor DustDEHPNot Detected - 158 µg/gVarious indoor environments nih.gov
Indoor DustDEHTPNot Detected - 117 µg/gVarious indoor environments nih.gov
bis(2-ethylhexyl) terephthalate, a novel alternative

The spatial distribution of phthalates is closely linked to human activity. Elevated concentrations are typically found in industrialized and urbanized areas. nih.gov For example, a study of Baiyang Lake in China found that PAE contamination was primarily driven by agricultural cultivation and the disposal of plastic products. mdpi.com Temporal monitoring often reveals seasonal variations in phthalate concentrations in water and sediment, with higher levels sometimes observed during the dry season due to lower water flow and consequently less dilution. nih.gov

To identify the origins of phthalate contamination, environmental forensic studies often employ statistical methods like Pearson Correlation Analysis and Principal Component Analysis (PCA). mdpi.com These techniques analyze the relationships between the concentrations of different phthalate congeners and other environmental parameters or known pollutants. By identifying characteristic phthalate profiles, researchers can trace contamination back to specific sources, such as industrial wastewater, atmospheric deposition from plastic manufacturing, agricultural use of plastic films, or leaching from consumer products and waste. nih.govmdpi.comiaea.org For instance, the presence of specific congeners can be indicative of certain products; DEHP is a major component leached from household wastes, while diethyl phthalate (DEP) is often associated with cosmetics and personal care products. nih.gov

Biotic Transformation and Microbial Degradation Mechanisms

Biodegradation by microorganisms is considered the primary and most effective pathway for the elimination of phthalates from the environment. d-nb.infonih.gov A wide variety of bacteria and fungi found in soil, sediment, and sludge have demonstrated the ability to break down these compounds. nih.govd-nb.info

The microbial degradation of phthalates is typically initiated by the action of esterase or hydrolase enzymes, which, similar to chemical hydrolysis, cleave the ester bonds. d-nb.infonih.govnih.gov This initial step breaks the diester down into its corresponding monoester and alcohol. insightsonindia.com For example, a bacterial consortium enriched from river sludge was found to degrade di-n-butyl phthalate (DBP) into mono-butyl phthalate (MBP) and phthalic acid (PA). plos.org The released alcohols are usually readily metabolized by microbes as a carbon source. d-nb.info

The central aromatic phthalic acid moiety is then further degraded. Under aerobic (oxygen-present) conditions, bacteria employ dioxygenase enzymes to attack the aromatic ring, incorporating hydroxyl groups. nih.govnih.gov This leads to key intermediates like protocatechuic acid, which is then processed through ring-cleavage pathways (either ortho or meta cleavage), ultimately breaking the molecule down into smaller compounds that can enter the central metabolic cycles of the cell, such as the TCA cycle. nih.goviwaponline.com

Numerous bacterial genera have been identified as capable phthalate degraders, including Bacillus, Pseudomonas, Rhodococcus, Mycobacterium, Achromobacter, and Comamonas. e3s-conferences.orginsightsonindia.comiwaponline.com

Table 3: Examples of Microbial Degradation of Di(2-ethylhexyl) phthalate (DEHP) (Note: Data is for the proxy compound DEHP, not this compound)

Microorganism/ConsortiumInitial DEHP Conc.Degradation EfficiencyIncubation TimeReference
Strain E3 (unspecified)200 mg/L82.5% - 85.6%60 hours e3s-conferences.org
Bacillus sp. SAS-7 (immobilized)5 mg/L91.9%Not Specified iwaponline.com
Consortium K1 (from soil)420 mg/L99.07%Not Specified nih.gov
Ochrobactrum anthropi L1-W200 mg/L98.7%72 hours epa.gov

Environmental Transport and Distribution Dynamics

The movement and partitioning of this compound in the environment are primarily dictated by its physicochemical properties, such as its high hydrophobicity and low volatility. americanchemistry.comnih.gov

Due to its high molecular weight and consequent hydrophobicity, this compound is expected to exhibit strong sorption to soil and sediment. mdpi.com The primary factor governing this partitioning is the organic carbon content of the geologic media. ecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. ecetoc.orgrivm.nl

High-molecular-weight phthalates have high octanol-water partition coefficients (log Kow), which are strongly correlated with high Koc values. acs.orggreenfacts.org For instance, DEHP, a comparable compound, has a log Kow of approximately 7.5. greenfacts.org This strong affinity for organic matter means that in soil and aquatic systems, a significant fraction of the compound will be bound to solid phases rather than dissolved in water. mdpi.comnih.gov

This sorption has a direct impact on the compound's bioavailability and degradation rates. nih.gov The fraction of the chemical that is strongly sorbed is less accessible to microbial degradation, which can lead to long persistence times in sediment and soil, even for compounds that are inherently biodegradable. nih.gov Desorption can be a slow process, with a noticeable hysteresis effect, meaning the compound does not detach from particles as readily as it attaches. nih.gov

Volatilization from water or soil surfaces is generally not a significant transport pathway for high-molecular-weight phthalates. Their low vapor pressure and low Henry's Law constant indicate a low tendency to partition from water into the air. nih.govcdc.gov The Henry's Law constant for phthalates generally decreases as the alkyl chain length and molecular weight increase. nih.gov

In the atmosphere, these compounds are expected to exist predominantly in the particulate phase rather than the gas phase. nih.govnortheastern.edu Studies on various phthalates show that those with higher molecular weights are more predominantly found on airborne particles. nih.govnortheastern.edu Atmospheric deposition, particularly through particle settling (dry deposition), is a more significant process for these compounds than volatilization. nih.gov

Table 2: Physicochemical Properties Influencing Environmental Partitioning (Data for Structurally Similar High-Molecular-Weight Phthalates)

Property Typical Value Range Significance Reference
log Kow > 7.0 High hydrophobicity, strong sorption to organic matter greenfacts.org
Henry's Law Constant (atm-m³/mol) 1.71 x 10⁻⁵ (for DEHP) Low tendency for volatilization from water cdc.gov

The high lipophilicity of this compound, as indicated by its high estimated log Kow value, suggests a significant potential for bioaccumulation in aquatic organisms. wikipedia.orgmdpi.com Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. europa.eu The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, is a common metric for this potential. wikipedia.orgeuropa.eu

However, the bioaccumulation potential can be mitigated by an organism's ability to metabolize the compound. europa.eu Phthalate esters can be metabolized and excreted by many organisms, which can limit the extent of accumulation compared to what would be predicted by the log Kow alone. nih.gov Despite this, the potential for bioaccumulation remains a key consideration in the environmental risk assessment of these compounds. mdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
Di(2-ethylhexyl) phthalate DEHP
Phthalic acid PA
n-heptanol -
1-ethylpentanol (3-heptanol) -
Protocatechuate -
Phthaloyl-coenzyme A Phthaloyl-CoA
Benzoyl-coenzyme A Benzoyl-CoA
Diethyl phthalate DEP
Dipropyl phthalate DPrP
Di-n-butyl phthalate DBP
Benzylbutyl phthalate BBP
Diphenyl phthalate DPP
Dicyclohexyl phthalate DCP
Dihexyl phthalate DHP
Diisononyl phthalate DINP
Diisodecyl phthalate DIDP
Dipropylheptyl phthalate DPHP
Dioctyl phthalate DOP

Metabolism and Biotransformation Pathways in Model Systems

Elucidation of Metabolic Pathways in In Vitro Systems

In vitro systems are crucial for isolating and characterizing the specific enzymatic processes involved in the metabolism of xenobiotics like n-Heptyl 1-Ethylpentyl Phthalate-d4.

Hepatic subcellular fractions, particularly microsomes and the S9 fraction, are instrumental in elucidating the initial stages of phthalate (B1215562) metabolism. Microsomes are rich in Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for oxidative metabolism. nih.gov The S9 fraction is a more comprehensive in vitro model as it contains both microsomal and cytosolic enzymes, thereby facilitating both Phase I and Phase II reactions. nih.govumw.edu

For this compound, incubation with hepatic microsomes is expected to result in the hydrolysis of one of the ester linkages to form the monoester metabolites, mono-n-heptyl phthalate-d4 and mono-(1-ethylpentyl) phthalate-d4. Subsequently, the CYP enzymes within the microsomes would catalyze the oxidation of the n-heptyl and 1-ethylpentyl chains.

The use of S9 fractions would additionally allow for the study of Phase II conjugation reactions, such as glucuronidation, of the hydroxylated metabolites. umw.edu Studies comparing these systems have shown that S9 fractions provide a more complete metabolic profile, bridging the gap between the simplicity of microsomes and the complexity of whole-cell assays like hepatocytes. nih.gov

In Vitro SystemKey Enzymes PresentExpected Primary Metabolic Reactions for this compound
Hepatic MicrosomesCytochrome P450 (CYP) enzymes, EsterasesEster hydrolysis to monoesters, Oxidation of n-heptyl and 1-ethylpentyl chains
Hepatic S9 FractionCYP enzymes, Esterases, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Ester hydrolysis, Oxidation of alkyl chains, Glucuronidation and sulfation of oxidized metabolites

Beyond the primary hepatic enzymes, other enzymatic systems contribute to phthalate biotransformation. Carboxylesterases, which are abundant in the liver and other tissues, are responsible for the initial hydrolysis of phthalate diesters to their corresponding monoesters. This is the rate-limiting step in the metabolism of many phthalates.

The subsequent oxidative metabolism of the alkyl chains is primarily mediated by CYP enzymes. nih.gov By analogy with other phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-(2-propylheptyl) phthalate (DPHP), it is anticipated that the n-heptyl and 1-ethylpentyl chains of the monoester metabolites undergo ω- and (ω-1)-oxidation, leading to the formation of hydroxylated and carboxylated metabolites. umw.eduscienceopen.com For the branched 1-ethylpentyl chain, oxidation is likely to occur at multiple positions.

Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), conjugate the hydroxylated metabolites with glucuronic acid, increasing their water solubility and facilitating their elimination from the body. publichealthtoxicology.comnih.gov

Biotransformation Studies in Select Model Organisms

Studies in model organisms provide a more holistic understanding of the absorption, distribution, metabolism, and excretion (ADME) of phthalates.

Following exposure, this compound is expected to be rapidly hydrolyzed to its monoester metabolites. These primary metabolites can then undergo further biotransformation to form a series of secondary, oxidized metabolites. nih.gov

Drawing parallels from the metabolism of DPHP, which also possesses a branched alkyl chain, the 1-ethylpentyl moiety would likely be oxidized to various hydroxylated, ketonic, and carboxylated derivatives. scienceopen.com The linear n-heptyl chain would undergo similar oxidative transformations. The major urinary metabolites are expected to be the oxidized secondary metabolites rather than the simple monoesters. nih.gov

Metabolite TypeAnticipated Metabolites of this compoundMetabolic Process
Primarymono-n-heptyl phthalate-d4, mono-(1-ethylpentyl) phthalate-d4Ester hydrolysis
Secondary (Oxidized)hydroxylated mono-n-heptyl phthalate-d4, carboxylated mono-n-heptyl phthalate-d4, hydroxylated mono-(1-ethylpentyl) phthalate-d4, carboxylated mono-(1-ethylpentyl) phthalate-d4CYP-mediated oxidation (ω- and (ω-1)-oxidation)
Secondary (Conjugated)Glucuronides of hydroxylated metabolitesUGT-mediated glucuronidation

The elimination of phthalate metabolites occurs predominantly through urine. nih.gov The kinetics of elimination are generally rapid, with half-lives often in the range of a few hours. nih.gov For instance, studies on deuterated mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in human volunteers showed elimination half-lives of approximately 3.5 and 1.9 hours, respectively. nih.gov It is plausible that the metabolites of this compound would exhibit similar rapid elimination kinetics.

The use of deuterated standards like this compound is critical in analytical studies for accurately quantifying exposure to the parent compound. Isotope dilution mass spectrometry is a common analytical technique that relies on these standards to correct for variations in sample preparation and analysis. nih.gov The analysis of urinary concentrations of specific metabolites provides a reliable measure of recent exposure to the parent phthalate. nih.gov

Applications in Analytical Biomonitoring and Environmental Monitoring

Development and Validation of Methods for Metabolite Quantification in Biological Matrices

The use of deuterated standards is a cornerstone of robust analytical method development for measuring phthalate (B1215562) metabolites in biological samples like urine. nih.gov These methods are essential for accurately assessing human exposure to phthalates.

To assess human exposure, analytical methods focus on measuring the metabolites of phthalates in urine rather than the parent compounds. epa.govresearchgate.net This approach offers two significant advantages. Firstly, metabolites are specific to the parent phthalate that was processed by the body. Secondly, measuring urinary metabolites significantly mitigates the "phthalate blank problem," where samples can be contaminated by parent phthalates ubiquitously present in laboratory air, dust, and equipment. epa.govresearchgate.net

The gold standard for quantification is isotope dilution analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov In this technique, a known quantity of a stable isotope-labeled internal standard, such as n-Heptyl 1-Ethylpentyl Phthalate-d4, is added to each sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the target analyte, it experiences the same losses during sample preparation steps like extraction, cleanup, and concentration. mdpi.com By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometry analysis, chemists can accurately calculate the initial concentration of the analyte, effectively correcting for matrix effects and procedural variability. nih.gov This ensures high accuracy and reproducibility, with limits of detection often in the sub-microgram per liter (µg/L) range. researchgate.net

Table 1: Overview of Analytical Techniques for Phthalate Metabolite Quantification

Parameter Description Key Advantages Relevant Techniques Sources
Analyte Type Phthalate monoesters and secondary oxidative metabolites. Specific to parent compound; circumvents external contamination issues. GC-MS, LC-MS/MS epa.gov, researchgate.net
Biological Matrix Urine is preferred as it is non-invasive and represents recent exposure. Simple to collect, ideal for non-persistent chemicals. Isotope Dilution Analysis epa.gov, researchgate.net
Internal Standard Stable isotope-labeled compounds (e.g., deuterated phthalates). Corrects for matrix effects and procedural analyte loss. LC-MS/MS mdpi.com, nih.gov
Quantification Isotope dilution mass spectrometry. High accuracy, precision, and sensitivity for trace-level detection. On-line SPE-HPLC-MS/MS nih.gov, nih.gov

Large-scale biomonitoring studies, which can involve thousands of participants, necessitate high-throughput analytical methods to be feasible. Automation is key to achieving the required sample processing speed. Modern laboratories employ automated systems that couple on-line solid-phase extraction (SPE) directly with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov

In this workflow, urine samples, spiked with a suite of isotope-labeled internal standards including compounds like this compound, are placed in an autosampler. The system automatically injects each sample onto an SPE column, which selectively traps the target phthalate metabolites while washing away interfering substances. The retained metabolites are then eluted directly into the HPLC-MS/MS system for separation and quantification. This on-line approach minimizes manual handling, reduces the potential for error and contamination, and significantly increases sample throughput, making large-scale epidemiological research possible. nih.gov

Table 2: Typical Workflow for High-Throughput Phthalate Metabolite Analysis

Step Procedure Purpose Role of Deuterated Standard Sources
1. Sample Preparation A small volume of urine (e.g., 0.3-0.5 mL) is aliquoted. Prepare sample for analysis. A solution of isotope-labeled internal standards is added. nih.gov
2. Enzymatic Deconjugation β-glucuronidase enzyme is added and the sample is incubated (e.g., 37°C for 2 hours). To cleave glucuronic acid from conjugated metabolites, yielding free metabolites for detection. The standard undergoes the same incubation conditions as the native analyte. nih.gov
3. Automated Analysis The prepared sample is injected into an on-line SPE-HPLC-MS/MS system. To extract, separate, and quantify the target metabolites. Co-elutes with the native analyte, allowing for accurate ratio measurement by the mass spectrometer. nih.gov, nih.gov
4. Data Processing Software automatically calculates analyte concentrations based on the ratio to the internal standard. To generate final, accurate concentration data for each sample. Provides the basis for quantification, correcting for any variability in the automated process. nih.gov

Application in Environmental Monitoring Programs and Surveys

The same analytical principles used in biomonitoring are applied to environmental science. Isotope dilution mass spectrometry, with the aid of standards like this compound, is employed to detect and quantify phthalate contamination in various environmental media.

Environmental monitoring programs assess the presence of phthalates in matrices such as bottled water, food products, and soil. researchgate.netmdpi.com The complexity of these matrices requires robust analytical methods to ensure that results are accurate. For instance, a study on phthalates in bottled water used solid-phase extraction to isolate the compounds before analysis by HPLC. mdpi.com Another study developed an isotope dilution GC-MS/MS method to accurately measure 16 different phthalates in Chinese spirits, noting that di-n-butyl phthalate and di-2-ethylhexyl phthalate were the most frequently detected contaminants. researchgate.net The use of corresponding isotope-labeled standards for each analyte was critical for achieving high accuracy, with recoveries ranging from 94.3% to 105.3%. researchgate.net

Table 3: Example Findings of Phthalate Contamination in Surveyed Products

Product Type Detected Phthalates Analytical Method Key Finding Sources
Bottled Water DPF, DEEF, DBF, DIBF SPE-HPLC-PDA All tested water samples contained at least one of the investigated phthalates. mdpi.com
Chinese Spirits Di-n-butyl phthalate (DBP), Di-2-ethylhexyl phthalate (DEHP) Isotope Dilution GC-MS/MS Six out of nine analyzed samples were contaminated, with DBP and DEHP being most prevalent. researchgate.net

For data from national or international environmental and human biomonitoring surveys to be comparable, results from participating laboratories must be consistent and accurate. nih.gov Inter-laboratory harmonization is achieved through quality assurance and quality control (QA/QC) programs. nih.gov A prime example is the European Human Biomonitoring Initiative (HBM4EU), which organized proficiency tests for laboratories analyzing phthalate biomarkers. nih.govnih.gov

Future Research Directions and Analytical Challenges

Innovations in Isotope Labeling Synthesis and Reference Material Development

The synthesis of deuterium-labeled compounds like n-Heptyl 1-Ethylpentyl Phthalate-d4 is fundamental for its use as an internal standard in mass spectrometry-based analytical methods. nih.gov These labeled compounds are essential for correcting variations in sample preparation and instrument response, leading to more accurate and reliable quantification of the target analyte. nih.gov

Future innovations in this area are likely to focus on developing more efficient, cost-effective, and regioselective deuteration methods. mdpi.com Current techniques often involve transition metal-catalyzed H-D exchange reactions or the use of deuterated reagents like lithium aluminum deuteride. nih.govmdpi.com Research is ongoing to refine these methods to achieve higher deuterium (B1214612) incorporation with greater specificity and under milder reaction conditions. mdpi.com The development of novel catalysts and deuterating agents will be key to advancing the synthesis of a wider range of deuterated phthalate (B1215562) standards.

Furthermore, the production and certification of high-purity reference materials are critical for ensuring the quality and comparability of analytical data across different laboratories. Organizations like Cambridge Isotope Laboratories, Inc. (CIL) and AccuStandard specialize in the production of stable isotope-labeled compounds, including deuterated phthalates, for research and analytical applications. isotope.comaccustandard.com The availability of well-characterized reference materials for this compound is essential for its use in regulated monitoring programs and academic research.

Table 1: Selected Commercially Available Deuterated Phthalate Reference Materials

Product CodeCompound NameManufacturer
PHTH-D4-001SDeuterated Phthalate StandardAccuStandard
PHTH-D4-004SDeuterated Phthalate StandardAccuStandard
ISO16465-A-ISIsotope-Labeled StandardAccuStandard

This table is for illustrative purposes and does not represent an exhaustive list of all available reference materials.

Advancements in Ultra-Trace Analysis and Miniaturization Techniques

The detection of phthalates at ultra-trace levels (ng/L) in complex environmental and biological matrices presents significant analytical challenges, primarily due to background contamination from laboratory equipment and reagents. nih.govcdc.gov The use of dedicated glassware, high-purity solvents, and clean laboratory environments is crucial to minimize such contamination and achieve reliable quantification. nih.govcdc.gov

Recent advancements in analytical instrumentation, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly improved the sensitivity and selectivity of phthalate analysis. mdpi.com These techniques, coupled with the use of isotope-labeled internal standards like this compound, allow for the accurate measurement of low concentrations of phthalates in various samples.

A key trend in sample preparation is the development of miniaturized techniques that reduce solvent consumption and sample volume, while increasing sample throughput. nih.govnih.gov These methods include:

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes from a sample. mdpi.comnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): A rapid method that involves the dispersion of a small amount of extraction solvent in the sample. mdpi.com

Miniaturized Solid-Phase Extraction (SPE): Utilizes small-scale extraction columns for sample cleanup and pre-concentration. nih.gov

These miniaturized methods, when combined with highly sensitive analytical instruments, offer a powerful approach for the ultra-trace analysis of phthalates. mdpi.comnih.govnih.gov

Holistic Approaches to Phthalate Fate and Transport Modeling

Understanding the environmental fate and transport of phthalates is essential for assessing their potential risks to ecosystems and human health. nih.govuts.edu.au Phthalates can be released into the environment from various sources and can be distributed among different environmental compartments, including air, water, soil, and sediment. nih.govuts.edu.auresearchgate.net

Holistic modeling approaches aim to integrate data from various sources to predict the movement and transformation of phthalates in the environment. These models consider key processes such as:

Partitioning: The distribution of phthalates between different phases (e.g., water and sediment). acs.org

Sorption: The binding of phthalates to solid surfaces. acs.org

Degradation: The breakdown of phthalates through biotic and abiotic processes. nih.govuts.edu.au

Physiologically based pharmacokinetic (PBPK) models are also being developed to understand the absorption, distribution, metabolism, and excretion of phthalates in organisms, including humans. nih.gov These models can help in risk assessment by linking external exposure to internal dose. nih.gov However, a significant challenge in developing accurate fate and transport models is the lack of comprehensive data on the physical-chemical properties and degradation rates of many phthalates. nih.gov Furthermore, existing models may not fully capture all relevant exposure pathways, leading to underestimation of human exposure. nih.gov

Integration of Analytical Data with Non-Human Ecological Studies

To fully comprehend the ecological risks posed by phthalates, it is crucial to integrate analytical data on their environmental concentrations with findings from non-human ecological studies. nih.gov The use of this compound as an internal standard allows for the accurate measurement of phthalate levels in various environmental media and biological tissues. cornerstoneanalytical.com

This analytical data can then be used to:

Establish exposure levels: Determine the concentrations of phthalates to which different organisms are exposed in their natural habitats.

Correlate exposure with biological effects: Investigate the relationships between phthalate concentrations and adverse effects observed in laboratory and field studies on wildlife.

Develop and validate ecological risk assessment models: Use real-world exposure data to improve the accuracy of models that predict the potential for ecological harm.

Biomonitoring studies in wildlife can provide valuable information on the bioaccumulation and potential effects of phthalates in different species. nih.gov By combining analytical chemistry with toxicology and ecology, researchers can gain a more comprehensive understanding of the environmental impact of phthalates and inform the development of effective management strategies.

Q & A

Q. Table 1: Common Analytical Pitfalls and Mitigation Strategies

ChallengeSolutionEvidence Source
Matrix interference in urineSolid-phase extraction (SPE) with C18 cartridges + deuterated surrogates
Isomer co-elutionGC×GC with mid-polarity secondary column (e.g., BPX-50)
Low recovery in lipid-rich tissuesAccelerated solvent extraction (ASE) at 100°C with hexane:acetone (1:1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.